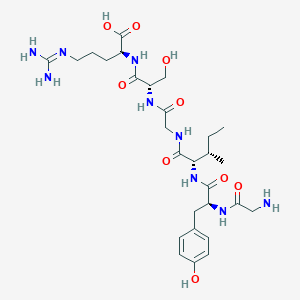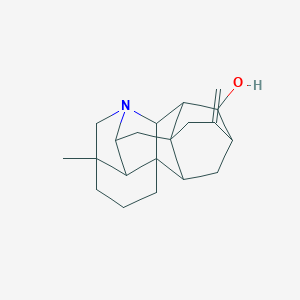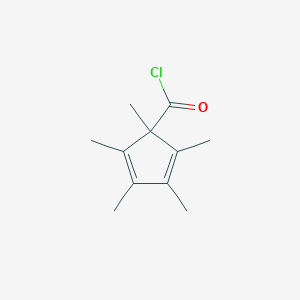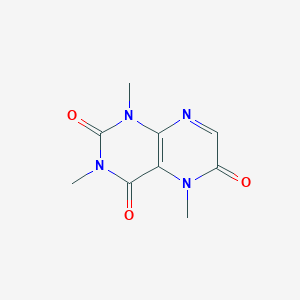
1,3,5-Trimethylpteridine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound It is a derivative of pteridine, characterized by the presence of three methyl groups at positions 1, 3, and 5, and three keto groups at positions 2, 4, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-triaminopyrimidine with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydropteridine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide, under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state pteridine derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Functionalized pteridine derivatives with various substituents replacing the methyl groups.
Scientific Research Applications
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound, lacking the methyl and keto groups.
Dihydropteridine: Reduced form with hydroxyl groups instead of keto groups.
Methoxypteridine: Contains methoxy groups instead of methyl groups.
Uniqueness
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of three keto groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
103262-72-2 |
|---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.2 g/mol |
IUPAC Name |
1,3,5-trimethylpteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-11-5(14)4-10-7-6(11)8(15)13(3)9(16)12(7)2/h4H,1-3H3 |
InChI Key |
DOEJDLGRLSSRFT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
Synonyms |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,5-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
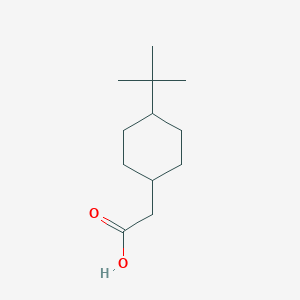

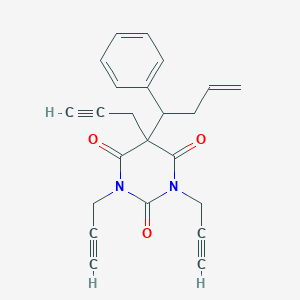
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)


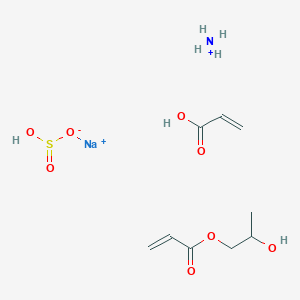
![3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B25611.png)
